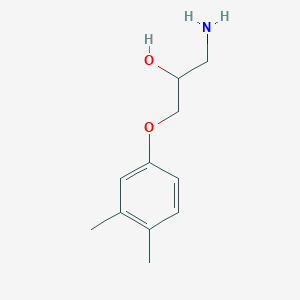

1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol

Description

Significance of the Phenoxypropanolamine Scaffold in Synthetic Organic Chemistry

The phenoxypropanolamine scaffold is a key structural feature in a variety of pharmacologically active compounds. Notably, it forms the core of many beta-blockers, which are widely used to manage cardiovascular conditions. The synthesis of this scaffold is a common topic in organic chemistry, often serving as an example of nucleophilic substitution and epoxide ring-opening reactions.

A general synthetic route to phenoxypropanolamines involves the reaction of a substituted phenol (B47542) with an epoxide, such as epichlorohydrin (B41342), followed by the introduction of an amine. For instance, the synthesis of a related compound, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, typically proceeds through the reaction of 3,5-dimethylphenol (B42653) with epichlorohydrin, followed by amination. This process highlights the versatility of the phenoxypropanolamine scaffold, allowing for the introduction of a wide range of substituents on both the aromatic ring and the amino group, thus enabling the fine-tuning of the molecule's properties.

Research Context of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol within Aminopropanol (B1366323) Derivatives

While specific research on this compound is limited, the study of its isomers and other aminopropanol derivatives provides a valuable research context. For example, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is recognized as a key intermediate in the synthesis of various therapeutic compounds and is also known as a related compound to the muscle relaxant Metaxalone. smolecule.com This suggests that this compound could also serve as a building block in the synthesis of novel pharmaceuticals or be studied as a potential impurity or metabolite of other active pharmaceutical ingredients.

The chemical properties of aminopropanol derivatives are influenced by the substitution pattern on the phenoxy ring. The presence and position of methyl groups, as in the case of this compound, can affect the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can influence its biological activity.

Below is a comparative table of the computed properties of isomeric dimethylphenoxy propanolamines, illustrating the subtle differences that arise from the varied placement of the methyl groups on the phenyl ring.

| Property | 1-Amino-3-(2,3-dimethyl-phenoxy)-propan-2-ol | 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol | 1-Amino-3-(3,5-dimethyl-phenoxy)-propan-2-ol |

| Molecular Formula | C₁₁H₁₇NO₂ | C₁₁H₁₇NO₂ | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol | 195.26 g/mol | 195.26 g/mol |

| XLogP3-AA | 1.3 | 1.1 | 1.1 |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Rotatable Bond Count | 5 | 5 | 5 |

| Exact Mass | 195.125929 g/mol | 195.125929 g/mol | 195.125929 g/mol |

| Topological Polar Surface Area | 46.5 Ų | 46.5 Ų | 46.5 Ų |

Data sourced from PubChem.

Overview of Academic Research Trajectories for Substituted Aminopropanol Structures

Academic research into substituted aminopropanol structures is diverse and has led to the development of compounds with a wide range of biological activities. A significant area of investigation has been their potential as adrenergic agents. nih.gov The phenoxypropanolamine structure is a key pharmacophore for interacting with β-adrenergic receptors, and extensive structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity.

More recent research has expanded the scope of inquiry to include other therapeutic areas. For example, certain 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have been synthesized and shown to possess marked antibacterial and antifungal effects. usmf.md Some of these compounds also exhibited a significant inhibitory effect on biofilm formation by various microbial strains. usmf.md This highlights the potential for developing novel antimicrobial agents based on the aminopropanol scaffold.

Furthermore, the versatility of the aminopropanol structure allows for its incorporation into more complex molecules. Research into derivatives of isosteviol, a natural product, has shown that the introduction of a 1,3-aminoalcohol function can lead to compounds with antiproliferative activity against human tumor cell lines. researchgate.net These studies underscore the ongoing interest in substituted aminopropanol structures as a source of new therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3,4-dimethylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBLIPVMAVDUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 3 3,4 Dimethyl Phenoxy Propan 2 Ol

Advanced Synthetic Routes to 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol

The construction of the 1-amino-3-aryloxy-propan-2-ol scaffold can be achieved through several reliable and well-established synthetic methodologies. These routes primarily focus on the formation of the ether linkage and the introduction of the amino group.

Epoxide-Mediated Ring Opening Strategies

A primary and highly effective method for synthesizing β-amino alcohols is through the ring-opening of epoxides with amines. acs.orgrsc.org In this approach, the precursor is an aryloxy epoxide, specifically 1-(3,4-dimethylphenoxy)-2,3-epoxypropane. This intermediate is subjected to nucleophilic attack by an amine source, typically ammonia (B1221849), to yield the target compound.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where ammonia attacks one of the electrophilic carbon atoms of the epoxide ring. smolecule.com The regioselectivity of the attack is a critical aspect of this synthesis. Generally, under neutral or basic conditions, the nucleophile (ammonia) attacks the less sterically hindered carbon of the epoxide, which in this case is the terminal C3 carbon. This pathway is favored and leads to the desired 1-amino-3-phenoxy structure. The use of catalysts is often employed to enhance reaction rates and yields.

Table 1: Representative Conditions for Epoxide Ring Opening

| Amine Source | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aqueous Ammonia | Ethanol (B145695) | None | 80-100 | Moderate |

| Ammonia (gas) | Methanol | Lewis Acids (e.g., LiClO₄) | 25-50 | High |

Note: Data is illustrative of typical conditions for this class of reaction.

Halohydrin-Based Amination Approaches

An alternative strategy involves the use of a halohydrin intermediate. This method starts with the same precursors, 3,4-dimethylphenol (B119073) and epichlorohydrin (B41342), but proceeds through the formation of a chlorohydrin, 1-chloro-3-(3,4-dimethylphenoxy)-propan-2-ol. This intermediate is then treated with ammonia.

The reaction involves the nucleophilic displacement of the chloride ion by the amino group. This amination step typically requires heating to proceed at a practical rate. A key advantage of this method is the potential for high yields, though it may require more stringent reaction conditions compared to the direct epoxide opening. A base is often added to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. google.com

Phenol-Epichlorohydrin Condensation Followed by Ammoniation

This is arguably the most common and industrially scalable route for producing aryloxypropanolamines. It is a two-step process that combines elements of the previously mentioned strategies. smolecule.com

Step 1: Synthesis of the Epoxide Intermediate The first step is the condensation of 3,4-dimethylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The phenol (B47542) is first deprotonated by the base to form the more nucleophilic 3,4-dimethylphenoxide ion. This phenoxide then attacks epichlorohydrin, displacing the chloride ion in an SN2 reaction to form 1-(3,4-dimethylphenoxy)-2,3-epoxypropane. rsc.orgmst.edu This reaction is typically carried out in an aqueous or alcoholic medium.

Step 2: Ammoniation of the Epoxide The resulting epoxide intermediate is then isolated and subsequently reacted with ammonia, as described in the epoxide-mediated ring-opening strategy (Section 2.1.1). This step introduces the primary amino group to afford the final product, this compound. The two-step nature of this process allows for the purification of the intermediate epoxide, which can lead to a purer final product.

Functional Group Interconversions and Reactivity of this compound

The presence of a primary amine and a secondary alcohol on the same propane (B168953) backbone allows for a range of chemical transformations. The reactivity of these functional groups can be exploited to synthesize a variety of derivatives.

Oxidative Transformations of the Alcohol and Amine Moieties

The alcohol and amine groups in this compound can be selectively oxidized using various reagents and catalytic systems. The direct oxidation of unprotected amino alcohols can be challenging due to the potential for competing reactions, but chemoselective methods have been developed. nih.gov

Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 1-amino-3-(3,4-dimethylphenoxy)propan-2-one. This transformation can be achieved using a variety of oxidizing agents. Mild, selective methods are often preferred to avoid over-oxidation or reaction at the amine.

Manganese(IV) oxide (MnO₂): This reagent is known for the mild oxidation of allylic and benzylic alcohols, and can also be effective for other alcohols, including β-amino alcohols. researchgate.net

Copper/TEMPO Catalysis: Catalytic systems involving a copper salt and a nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) are highly efficient for the aerobic oxidation of alcohols. nih.gov This system is known for its high chemoselectivity, allowing the alcohol to be oxidized in the presence of the amine. nih.gov

Oxidation of the Primary Amine: The primary amine can also undergo oxidation, though this is often less desirable in synthetic pathways aiming to modify the alcohol. Strong oxidizing agents can lead to a complex mixture of products. However, specific reagents can transform the amine into imines, oximes, or other nitrogen-containing functional groups, typically after initial condensation with a carbonyl compound.

Table 2: Selective Oxidation Reactions

| Functional Group | Reagent/Catalyst | Product |

|---|---|---|

| Secondary Alcohol | MnO₂ | Ketone |

| Secondary Alcohol | Cu/TEMPO/O₂ (Air) | Ketone |

Note: The outcome of oxidation can be highly dependent on the specific reaction conditions.

Reductive Pathways of Derivative Synthesis

Reductive pathways typically involve the transformation of derivatives of this compound rather than the compound itself, as the alcohol and amine are already in a reduced state.

A key synthetic sequence involves the oxidation of the alcohol to a ketone, as described above, followed by a subsequent reduction of the carbonyl group. This oxidation-reduction sequence can be a powerful tool, for instance, in stereochemical control. If the initial synthesis of the amino alcohol yields a mixture of stereoisomers, this sequence can be used to produce a single desired isomer through stereoselective reduction.

Reduction of the Ketone Derivative: The ketone, 1-amino-3-(3,4-dimethylphenoxy)propan-2-one, can be reduced back to the secondary alcohol using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄): A mild and common reagent for reducing ketones to alcohols.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, also effective for this transformation. stackexchange.com

The choice of reducing agent and conditions can influence the stereochemical outcome of the reaction, potentially favoring the formation of one diastereomer over the other, which is a common strategy in asymmetric synthesis. acs.org

Another important reductive pathway is reductive amination . The primary amine of the title compound can react with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a secondary or tertiary amine. This is a fundamental method for N-alkylation of the amine group, providing access to a wide range of N-substituted derivatives.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of various substituents and the synthesis of a diverse range of derivatives. These reactions typically involve the alkylation or arylation of the nitrogen atom.

One common approach to N-alkylation involves the use of alkyl halides. The reaction proceeds via an S(_N)2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction conditions can be controlled to favor mono- or di-alkylation. Using an excess of the amino alcohol can promote mono-alkylation, while an excess of the alkylating agent and a stronger base can lead to the formation of the tertiary amine.

Another strategy for selective mono-N-alkylation involves the use of a chelation-based approach. For instance, 1,3-amino alcohols can form a stable chelate with 9-borabicyclononane (B1260311) (9-BBN). This protects and activates the amine group for a subsequent reaction with an alkyl halide after deprotonation. Mild acidic hydrolysis then releases the mono-N-alkylated product in high yield. This method offers an advantage over traditional reductive amination, particularly for the synthesis of specifically labeled compounds. organic-chemistry.org

Direct N-alkylation using alcohols as alkylating agents represents a greener alternative. This can be achieved through "hydrogen borrowing" catalysis, where a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst returning the hydrogen. This method forms water as the only byproduct. nih.gov For unprotected amino acids, direct N-alkylation with alcohols has been successfully demonstrated using ruthenium or iron catalysts, often with excellent retention of stereochemistry. nih.govresearchgate.net

The following table summarizes representative nucleophilic substitution reactions at the amino group of analogous amino alcohols.

Table 1: Nucleophilic Substitution Reactions on the Amino Group

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1,3-Amino alcohol | Alkyl halide | Mono-N-alkylated amino alcohol | N-Alkylation | organic-chemistry.org |

| Amino alcohol | Alcohol | N-alkylated amine | Hydrogen-Borrowing Catalysis | nih.gov |

| Unprotected amino acid | Alcohol | N-alkylated amino acid | Direct N-alkylation | nih.govresearchgate.net |

Esterification and Etherification Reactions at the Hydroxyl Group

The secondary hydroxyl group of this compound is another key functional handle for derivatization through esterification and etherification reactions.

Esterification: The formation of esters from amino alcohols requires careful control of reaction conditions to avoid competing N-acylation. Chemoselective O-acylation can be achieved under acidic conditions, where the amino group is protonated and thus rendered non-nucleophilic. nih.gov Reagents such as acyl chlorides or anhydrides can then selectively react with the hydroxyl group. For instance, the use of anhydrous trifluoroacetic acid (CF₃COOH) as a solvent has been shown to be effective for the O-acylation of hydroxyamino acids. nih.gov

Etherification: The synthesis of ethers from amino alcohols can be challenging due to the potential for N-alkylation. A common strategy involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. To prevent N-alkylation, the amino group can be protected with a suitable protecting group that can be removed after the etherification step.

A three-component catalytic amino etherification of alkenes has been developed, which allows for the incorporation of an amine and an ether onto an alkene scaffold. This method utilizes a copper catalyst and silyl (B83357) ethers to facilitate the C-O bond formation. researchgate.net

The following table provides examples of esterification and etherification reactions involving similar amino alcohol structures.

Table 2: Esterification and Etherification Reactions at the Hydroxyl Group

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Hydroxyamino acid | Acyl chloride/anhydride (B1165640) in CF₃COOH | O-acylated amino acid | O-Acylation | nih.gov |

| Amino alcohol | Alkyl halide (with N-protection) | O-alkylated amino alcohol | O-Alkylation | N/A |

| Alkene, Amine, Silyl ether | Copper catalyst | 1,2-Alkylamino ether | Amino Etherification | researchgate.net |

Amide Formation via the Primary Amine

The primary amine of this compound readily undergoes acylation with carboxylic acids or their derivatives to form amides. This is a fundamental transformation in organic synthesis.

A common method for amide bond formation involves the activation of a carboxylic acid using a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the formation of an active ester, which is then readily attacked by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or mixed anhydride. For the selective N-acylation of amino alcohols, a mixed anhydride can be formed from a carboxylic acid and a sulfonyl chloride, which then reacts with the amino alcohol. The reaction conditions, such as temperature and stoichiometry, can be optimized to favor N-acylation over O-acylation. googleapis.comgoogle.com A study on the N-acylation of unprotected amino acids demonstrated a two-stage procedure involving the formation of benzotriazolyl or succinimidyl carboxylates as active intermediates, which then react with the amino acid to yield the corresponding amide in excellent yields. nih.gov

The table below outlines common methods for amide formation from primary amines.

Table 3: Amide Formation via the Primary Amine

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product | Reference |

|---|---|---|---|---|

| Primary amine | Carboxylic acid | EDC/HOBt | Amide | nih.gov |

| Amino alcohol | Carboxylic acid | Mixed anhydride (from sulfonyl chloride) | N-acyl amino alcohol | googleapis.comgoogle.com |

| Unprotected amino acid | Benzotriazolyl/Succinimidyl carboxylate | - | N-acyl amino acid | nih.gov |

Stereoselective Synthesis of Enantiomeric Forms of this compound and its Analogs

The presence of a chiral center at the 2-position of the propanol (B110389) backbone means that this compound exists as a pair of enantiomers. The stereoselective synthesis of these enantiomers is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer.

One established strategy for the asymmetric synthesis of amino alcohols is the chiral pool approach, which utilizes readily available chiral starting materials such as amino acids. For example, an enantiopure amino acid can be reduced to the corresponding amino alcohol. ankara.edu.tr

Another powerful method is the Sharpless asymmetric aminohydroxylation, which introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner. This reaction utilizes a chiral ligand to direct the stereochemical outcome. ankara.edu.tr

The asymmetric ring-opening of a prochiral epoxide is also a widely used strategy. A chiral catalyst can be employed to control the regioselective and stereoselective attack of a nitrogen-containing nucleophile on the epoxide. For the synthesis of aryloxy propanolamines, a common precursor is an aryloxy-substituted epoxide, such as 2-(phenoxymethyl)oxirane. The enantioselective opening of this epoxide with an amine in the presence of a chiral catalyst can yield the desired enantiomer of the amino alcohol.

Enzymatic resolutions and biocatalytic reductions are also powerful tools for obtaining enantiomerically pure amino alcohols. For instance, a racemic mixture of an amino alcohol can be resolved using a lipase (B570770) that selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Biocatalytic reduction of a corresponding amino ketone using a ketoreductase can also provide the chiral amino alcohol with high enantiomeric excess. researchgate.net

The following table summarizes key strategies for the stereoselective synthesis of chiral amino alcohols.

Table 4: Stereoselective Synthesis of Chiral Amino Alcohols

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids. | Relies on the chirality of the starting material. | ankara.edu.tr |

| Asymmetric Aminohydroxylation | Stereoselective introduction of amino and hydroxyl groups across a double bond. | Employs a chiral catalyst to control stereochemistry. | ankara.edu.tr |

| Asymmetric Epoxide Ring-Opening | Chiral catalyst-mediated ring-opening of a prochiral epoxide with a nitrogen nucleophile. | Provides access to enantiomerically enriched amino alcohols. | N/A |

| Enzymatic Resolution/Reduction | Use of enzymes (e.g., lipases, ketoreductases) to resolve a racemate or asymmetrically reduce a ketone. | High enantioselectivity under mild conditions. | researchgate.net |

Structure Activity Relationship Sar Studies of 1 Amino 3 3,4 Dimethyl Phenoxy Propan 2 Ol and Its Derivatives

Impact of Aromatic Substituent Variations on Molecular Interactions

The nature, position, and size of substituents on the phenoxy ring are primary determinants of a compound's activity and selectivity. These groups modulate the electronic properties and steric profile of the molecule, influencing how it fits into and interacts with the binding pocket of a receptor.

The precise placement of the two methyl groups on the phenoxy ring has a significant impact on biological activity. While data directly comparing all positional isomers of the dimethyl-phenoxy moiety for 1-amino-3-phenoxy-propan-2-ol is limited, the principles of positional isomerism are well-established in related aryloxypropanolamine series. The location of substituents affects the molecule's conformation and its ability to make optimal contact with the receptor surface.

For instance, studies on other di-substituted aryloxypropanolamines demonstrate that the relative position of functional groups can drastically alter binding affinity. Research comparing ortho, meta, and para isomers of similarly complex aryloxypropanolamines has shown that beta-blocking activity is closely related to the substitution pattern, with activity decreasing in the order of ortho > meta > para isomers nih.gov. This highlights that even with the same substituents, different positional arrangements lead to distinct pharmacological outcomes. The 3,4-disubstitution pattern, as seen in the target compound, places one methyl group in a meta position and one in a para position relative to the oxypropanolamine side chain, which can influence interactions within the receptor's binding site differently than a 2,6- (di-ortho) or 3,5- (di-meta) substitution pattern.

| Isomer Position | Relative Activity | Rationale for Activity Change |

|---|---|---|

| Ortho-substituted | High | Optimal steric and electronic interactions with key receptor residues. May enforce a favorable conformation for binding. |

| Meta-substituted | Moderate | Sub-optimal positioning relative to the binding pocket; may result in less effective hydrophobic or electronic interactions. |

| Para-substituted | Low | Steric hindrance or unfavorable electronic interactions at a critical region of the receptor, leading to reduced affinity. |

The size (steric bulk) and electronic properties (electron-donating or electron-withdrawing) of the aromatic substituents are critical for modulating biological activity. Methyl groups, as found in 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol, are relatively small and electron-donating.

Electronic Effects: Quantitative structure-activity relationship (QSAR) studies on various aryloxypropanolamines have shown that electronic parameters play a significant role in describing the variance in activity nih.gov. Electron-donating groups, such as methyl or methoxy (B1213986), can increase the electron density in the aromatic ring, potentially enhancing interactions with electron-deficient areas of the receptor. Conversely, electron-withdrawing groups like cyano or bromo can also lead to potent activity, suggesting that the optimal electronic nature is highly dependent on the specific receptor target nih.gov.

Steric Effects: The bulk of the substituent influences how the molecule fits into the receptor. While some space is available, overly large substituents can cause steric hindrance, preventing proper binding. For antagonists targeting α1-adrenoceptors, a parabolic relationship was found between the volume of two ortho substituents and the binding affinity, indicating an optimal size for substituents at that position researchgate.net. Substituents in the para-position are particularly important for conferring selectivity for the β1-adrenoceptor subtype in many beta-blockers.

| Substituent Type (Example) | Property | General Impact on Activity |

|---|---|---|

| Small Alkyl (-CH₃) | Small, Electron-Donating | Often favorable; provides hydrophobic interactions without significant steric clash. |

| Alkoxy (-OCH₃) | Small, Electron-Donating | Can improve activity, potentially by acting as a hydrogen bond acceptor. |

| Halogen (-Cl, -Br) | Moderate Size, Electron-Withdrawing | Can enhance activity through favorable electronic interactions and increased lipophilicity. |

| Acylamino (-NHCOCH₃) | Larger, Electron-Withdrawing | Can provide additional hydrogen bonding sites and has been shown to yield high receptor affinity nih.gov. |

| Cyano (-CN) | Small, Strongly Electron-Withdrawing | Has been associated with potent activity in certain series, highlighting the role of strong electronic effects nih.gov. |

Importance of the 1-Amino-3-hydroxypropyl Chain in Molecular Recognition

The aminopropanol (B1366323) side chain is a quintessential feature of this class of compounds and is fundamentally involved in anchoring the molecule to its biological target. Both the amine and the alcohol groups form critical, high-energy interactions within the receptor binding site.

The amine group is arguably the most critical functional group for the binding of aryloxypropanolamines to many receptors, particularly adrenergic receptors. At physiological pH, this amine is protonated, carrying a positive charge. This allows it to form a strong ionic bond with a negatively charged amino acid residue, such as aspartate, in the binding site of the receptor. This ionic interaction serves as the primary anchor for the ligand.

While this compound possesses a primary amine, it is noteworthy that for the well-studied class of beta-blockers, a secondary amine is essential for optimal activity researchgate.netresearchgate.net. Furthermore, the substituent on the nitrogen is typically a bulky group, such as isopropyl or tert-butyl, which occupies a specific hydrophobic pocket in the receptor, thereby increasing affinity. The presence of a primary amine in the target compound may suggest a different binding mode or a different biological target altogether compared to classic beta-blockers.

The secondary alcohol on the propanolamine (B44665) chain is another crucial element for high-affinity binding. The hydroxyl group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen lone pairs) researchgate.net. This allows it to form a specific hydrogen bond with a key residue, often a serine or threonine, within the receptor's binding pocket researchgate.net. This interaction helps to correctly orient the rest of the molecule, ensuring that the aromatic ring and the amine group are properly positioned for their respective interactions. The removal or modification of this hydroxyl group typically leads to a dramatic loss of biological activity, confirming its essential role in molecular recognition.

Stereochemical Influences on Activity and Selectivity

The carbon atom bearing the hydroxyl group in the propanolamine side chain is a chiral center. Consequently, aryloxypropanolamines exist as a pair of enantiomers, (R) and (S). Biological systems, being chiral themselves, exhibit a high degree of stereoselectivity, meaning they interact differently with each enantiomer.

For the vast majority of aryloxypropanolamines acting on beta-adrenergic receptors, the biological activity resides almost exclusively in the (S)-enantiomer. The (S)-enantiomer is often 100-fold or more potent than its (R)-counterpart mdpi.com. This pronounced difference is because the three-dimensional arrangement of the functional groups (amine, hydroxyl, and aryloxy moiety) in the (S)-enantiomer is complementary to the architecture of the receptor's binding site. This specific orientation allows all three key interaction points—the ionic bond from the amine, the hydrogen bond from the hydroxyl group, and the interactions of the aromatic ring—to occur simultaneously and optimally. The (R)-enantiomer, being a mirror image, cannot achieve this precise multi-point attachment, resulting in significantly lower binding affinity and activity. Therefore, stereochemistry is a critical factor governing both the potency and the selectivity of these compounds.

Chiral Recognition in Enzymatic or Receptor Binding Events

The principle of chiral recognition dictates that the three-dimensional arrangement of substituents around a chiral center will result in differential binding to a chiral receptor or enzyme active site. For aryloxypropanolamines, this interaction is critical for their pharmacological effect, which is often mediated through binding to G-protein coupled receptors such as adrenergic receptors.

While general SAR studies on related compounds have consistently demonstrated the importance of the stereochemistry at the 2-ol position, with the (S)-enantiomer often being the more active eutomer, specific quantitative data that would allow for a detailed analysis of this compound is not available. Such data would typically be presented in tables comparing the binding affinities (e.g., Kᵢ or Kₑ) or inhibitory concentrations (IC₅₀) of the different stereoisomers against a specific biological target. The absence of such data in the literature prevents a detailed discussion on how the specific 3,4-dimethyl substitution pattern influences chiral recognition at a molecular level.

Diastereomeric and Enantiomeric Activity Differences in Functional Assays

Functional assays are essential for determining the biological response elicited by a compound upon binding to its target. These assays can measure a range of downstream effects, such as changes in second messenger concentrations or physiological responses in isolated tissues or whole organisms. For chiral compounds like this compound, it is expected that the enantiomers and potential diastereomers (if additional chiral centers are present in derivatives) would exhibit different potencies and possibly even different functional effects (e.g., agonist versus antagonist activity).

A thorough investigation would involve comparative studies of the different stereoisomers in relevant functional assays. The results of these assays, typically presented as EC₅₀ (half-maximal effective concentration) or Eₘₐₓ (maximum effect) values, would provide a clear picture of the structure-activity relationship concerning the compound's stereochemistry. Unfortunately, a search of the scientific literature did not yield any studies that have performed such a comparative functional analysis for the stereoisomers of this compound.

Computational and Theoretical Investigations of 1 Amino 3 3,4 Dimethyl Phenoxy Propan 2 Ol

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. emerginginvestigators.orgajol.info These simulations are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves predicting the binding mode and affinity, which is often expressed as a scoring function that estimates the binding free energy.

To investigate the therapeutic potential of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol, molecular docking simulations would be performed against various biological targets. Given the structural similarity of this compound to known beta-blockers, logical targets would include adrenergic receptors (e.g., β1 and β2).

The simulation predicts how the ligand, this compound, fits into the binding site of the target protein. The analysis focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. mdpi.com The binding affinity, typically calculated in kcal/mol, indicates the strength of the interaction; more negative values suggest stronger binding. emerginginvestigators.org

For example, a docking study would likely show the hydroxyl and secondary amine groups of the propanolamine (B44665) side chain forming crucial hydrogen bonds with polar amino acid residues (like Aspartic Acid or Serine) in the receptor's binding pocket. The 3,4-dimethylphenyl group would likely engage in hydrophobic and π-π stacking interactions with aromatic residues (such as Phenylalanine or Tyrosine) within the target's hydrophobic cavity.

Illustrative Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| β1-Adrenergic Receptor | -8.5 | Asp121, Ser212, Phe301 |

| β2-Adrenergic Receptor | -8.2 | Asp130, Ser215, Tyr316 |

| Monoamine Oxidase A | -7.6 | Tyr407, Tyr444, Phe208 |

Allosteric sites are locations on a protein that are distinct from the primary (orthosteric) binding site. novartis.com Ligand binding at an allosteric site can modulate the protein's activity, a mechanism of significant interest in drug development. nih.gov Computational simulations can help identify these alternative binding pockets and elucidate the mechanism by which an allosteric modulator affects the protein's function.

A computational search for allosteric sites on a target protein for this compound would involve "blind docking," where the entire protein surface is considered a potential binding area. Such simulations could reveal novel binding pockets. Subsequent molecular dynamics simulations could then show how the binding of the compound at a distant site induces conformational changes in the protein that affect the active site's shape or dynamics, thereby altering its biological activity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) provide a framework for analyzing molecular geometry, energy, and reactivity. nih.gov

A molecule's three-dimensional structure is critical to its function, particularly its ability to bind to a biological target. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. nih.gov By systematically rotating the single bonds in this compound and calculating the potential energy of each resulting structure, an energy landscape can be generated. nih.gov This landscape maps the different conformers and the energy barriers between them, identifying the lowest-energy, and therefore most probable, conformations.

This analysis is vital for docking studies, as it is often the low-energy conformer that is biologically active. Understanding the flexibility of the molecule and the relative stability of its different shapes provides insight into how it might adapt its structure to fit into a protein's binding site.

Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5° | 0.00 | 65.4 |

| 2 | -65.2° | 1.25 | 20.1 |

| 3 | 68.9° | 1.35 | 14.5 |

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for the characterization of a newly synthesized compound. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions, a theoretical spectrum can be generated. youtube.com This predicted spectrum can be compared with experimental data to confirm the identity and purity of the compound. For instance, predicting the wavelength of maximum absorption (λmax) in a UV-Vis spectrum can help corroborate experimental findings.

Illustrative Predicted Spectroscopic Data

| Spectroscopic Property | Predicted Value |

| UV-Vis λmax (in ethanol) | 278 nm |

| ¹H NMR Chemical Shift (δ, ppm) - Aromatic CH | 6.9 - 7.2 ppm |

| ¹³C NMR Chemical Shift (δ, ppm) - C-OH | 68.5 ppm |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals can also predict which atoms in the molecule are most likely to be involved in electron donation or acceptance during a chemical reaction.

Illustrative Frontier Orbital Properties

| Property | Energy Value (eV) |

| HOMO Energy | -8.95 |

| LUMO Energy | -0.82 |

| HOMO-LUMO Gap | 8.13 |

De Novo Drug Design Approaches Utilizing the Phenoxypropanolamine Framework

De novo drug design, which translates to "from the beginning," is a computational strategy aimed at generating novel molecular structures with desired pharmacological properties, starting from scratch rather than modifying existing molecules. vu.nl This approach is particularly valuable for exploring new chemical space and creating molecules with unique scaffolds, potentially leading to new intellectual property. nih.gov When applied to the phenoxypropanolamine framework, a core structure in many beta-blockers, de novo design offers a powerful avenue for discovering next-generation therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The primary methodologies employed in this context are fragment-based drug design and scaffold hopping.

Fragment-based drug design (FBDD) begins by identifying small molecular fragments that bind to specific sub-pockets of a biological target. frontiersin.org These low-molecular-weight fragments serve as building blocks that can be computationally "grown," "linked," or "merged" within the target's binding site to construct a larger, more potent lead compound. frontiersin.orgchemrxiv.org This method efficiently samples the chemical space and generally yields lead compounds with better ligand efficiency. nih.gov

Scaffold hopping, on the other hand, aims to identify isofunctional molecules with different core structures. uniroma1.it This technique is employed to move into novel chemical spaces, circumvent existing patents, and improve the properties of a known active compound by replacing its central scaffold with a different one while maintaining the key binding interactions. mdpi.com

A notable application of these principles in a relevant context is the computational design of novel G protein-coupled receptor (GPCR) ligands, a superfamily of receptors that includes the β-adrenergic receptors targeted by many phenoxypropanolamine-based drugs. nih.govnih.gov A fragment-based computational method has been developed to design new GPCR ligands, using the β-adrenergic receptor as a target for validation. nih.gov

The general workflow of such a de novo design process utilizing the phenoxypropanolamine framework can be conceptualized as follows:

Target Analysis and Fragment Screening: The three-dimensional structure of the target receptor is analyzed to identify key interaction sites. A library of molecular fragments is then computationally screened to find those that can form favorable interactions within these sites.

Fragment Elaboration: Promising fragments are then elaborated using computational algorithms. This can involve:

Fragment Growing: Extending a fragment by adding new chemical moieties to improve its binding affinity.

Fragment Linking: Connecting two or more fragments that bind to different sub-pockets with a chemical linker to create a single, more potent molecule. frontiersin.org

Scaffold Hopping: Alternatively, the phenoxypropanolamine core itself can be used as a query for scaffold hopping algorithms. These programs search for new scaffolds that can present the key pharmacophoric features of the original framework in a similar spatial arrangement. nih.gov

Molecule Generation and Evaluation: The computational methods generate a set of novel molecular structures. These are then evaluated in silico for properties such as binding affinity, drug-likeness, and synthetic accessibility.

For instance, in the design of novel β-adrenergic receptor antagonists, a study utilized characteristic interaction patterns between known ligands and the receptor as queries to identify suitable chemical fragments. nih.gov These fragments were then computationally assembled into complete molecules. nih.gov This approach led to the identification of novel, active compounds. nih.gov

Below are illustrative data tables representing the type of information generated during such a computational design process.

| Fragment ID | Molecular Weight (Da) | Binding Affinity (μM) | Binding Site Sub-pocket |

|---|---|---|---|

| Frag-A | 150 | 500 | Hydrophobic Pocket 1 |

| Frag-B | 120 | 800 | Hydrogen Bonding Region |

| Frag-C | 180 | 300 | Hydrophobic Pocket 2 |

Derivatization and Analog Synthesis of 1 Amino 3 3,4 Dimethyl Phenoxy Propan 2 Ol

Synthesis of Novel Analogs with Modified Phenoxy Moieties

Introduction of Heteroaryl Substituents

The incorporation of heteroaryl moieties in place of the dimethylphenyl group can significantly alter the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets. The synthesis of such analogs typically involves the reaction of a suitable heteroaryl phenol (B47542) with epichlorohydrin (B41342), followed by amination. For instance, a substituted hydroxypyridine could be used as the starting phenol to introduce a pyridyl group.

A general synthetic route would involve the initial deprotonation of the heteroaryl phenol with a base like sodium hydride, followed by nucleophilic attack on epichlorohydrin to form the corresponding glycidyl (B131873) ether. Subsequent ring-opening of the epoxide with ammonia (B1221849) or a primary amine yields the desired 1-amino-3-(heteroaryl-oxy)-propan-2-ol analog.

Table 1: Examples of Heteroaryl Phenols for Analog Synthesis

| Heteroaryl Phenol | Potential Resulting Analog |

| 4-Hydroxypyridine | 1-Amino-3-(pyridin-4-yloxy)-propan-2-ol |

| 2-Hydroxyquinoline | 1-Amino-3-(quinolin-2-yloxy)-propan-2-ol |

| 5-Hydroxyindole | 1-Amino-3-(indol-5-yloxy)-propan-2-ol |

Exploration of Alkyl, Halogen, and Methoxy (B1213986) Substitutions

Modifications to the substitution pattern of the phenoxy ring, including the introduction of different alkyl groups, halogens, or methoxy groups, can be achieved by starting with appropriately substituted phenols. These substitutions can influence the lipophilicity, electronic nature, and metabolic stability of the resulting analogs. The general synthetic pathway remains the reaction of the substituted phenol with epichlorohydrin and subsequent amination.

For example, starting with 3-chloro-4-methylphenol (B1346567) would yield 1-Amino-3-(3-chloro-4-methyl-phenoxy)-propan-2-ol. Similarly, using 3,4-dimethoxyphenol (B20763) would result in the corresponding dimethoxy analog. A patent describing the synthesis of various 1-amino-3-phenoxy propane (B168953) derivatives highlights the versatility of this approach by employing a wide range of substituted phenols to generate a library of compounds. google.com

Table 2: Representative Substituted Phenols and Their Corresponding Analogs

| Starting Phenol | Resulting Analog |

| 4-Ethylphenol | 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol |

| 3-Fluorophenol | 1-Amino-3-(3-fluoro-phenoxy)-propan-2-ol |

| 4-Methoxyphenol | 1-Amino-3-(4-methoxy-phenoxy)-propan-2-ol |

| 3,4-Dichlorophenol | 1-Amino-3-(3,4-dichloro-phenoxy)-propan-2-ol |

Functionalization of the Amino and Hydroxyl Groups

The primary amino group and the secondary hydroxyl group on the propan-2-ol backbone are readily amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with modified polarity, basicity, and hydrogen bonding capabilities.

Preparation of N-Substituted Amino Derivatives

The primary amino group can be functionalized through various reactions, including alkylation, acylation, and reductive amination, to yield secondary and tertiary amines, as well as amides. N-alkylation can be achieved by reacting 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol with alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165).

For instance, reaction with a suitable aldehyde via reductive amination can introduce a variety of substituents onto the nitrogen atom. This method is widely used for the synthesis of N-substituted amino alcohols.

Table 3: Examples of N-Substituted Derivatives

| Reagent | Reaction Type | Resulting Derivative |

| Methyl iodide | Alkylation | 1-(Methylamino)-3-(3,4-dimethyl-phenoxy)-propan-2-ol |

| Acetyl chloride | Acylation | N-(3-(3,4-dimethyl-phenoxy)-2-hydroxypropyl)acetamide |

| Acetone | Reductive Amination | 1-(Isopropylamino)-3-(3,4-dimethyl-phenoxy)-propan-2-ol |

| Benzaldehyde | Reductive Amination | 1-(Benzylamino)-3-(3,4-dimethyl-phenoxy)-propan-2-ol |

Synthesis of Ether and Ester Analogs at the Hydroxyl Position

The secondary hydroxyl group can be converted into ethers or esters to modulate the molecule's polarity and pharmacokinetic profile. Etherification can be carried out by deprotonating the hydroxyl group with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis). Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer esterification).

Table 4: Examples of O-Substituted Derivatives

| Reagent | Reaction Type | Resulting Derivative |

| Methyl iodide (after deprotonation) | Etherification | 1-Amino-3-(3,4-dimethyl-phenoxy)-2-methoxypropane |

| Benzoyl chloride | Esterification | 3-Amino-1-(3,4-dimethyl-phenoxy)-propan-2-yl benzoate |

| Acetic anhydride | Esterification | 3-Amino-1-(3,4-dimethyl-phenoxy)-propan-2-yl acetate (B1210297) |

Cyclization Reactions for the Formation of Heterocyclic Derivatives (e.g., Oxazolidines)

The 1,2-amino alcohol functionality within this compound provides a convenient precursor for the synthesis of five-membered heterocyclic rings, such as oxazolidines. These cyclization reactions typically involve the condensation of the amino alcohol with an aldehyde or a ketone. organic-chemistry.orgscirp.org

The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the oxazolidine (B1195125) ring. organic-chemistry.org The choice of the carbonyl compound determines the substitution at the 2-position of the oxazolidine ring. This synthetic route offers a straightforward method to introduce conformational constraints on the propanolamine (B44665) backbone.

Table 5: Synthesis of Oxazolidine Derivatives

| Carbonyl Compound | Resulting Oxazolidine Derivative |

| Formaldehyde | 4-((3,4-Dimethylphenoxy)methyl)oxazolidine |

| Acetaldehyde | 2-Methyl-4-((3,4-dimethylphenoxy)methyl)oxazolidine |

| Acetone | 2,2-Dimethyl-4-((3,4-dimethylphenoxy)methyl)oxazolidine |

| Benzaldehyde | 2-Phenyl-4-((3,4-dimethylphenoxy)methyl)oxazolidine |

Synthesis of Polymeric Scaffolds Incorporating Phenoxypropanolamine Units

The integration of pharmacologically active molecules, such as this compound, into polymeric scaffolds is a promising strategy for developing advanced biomaterials and drug delivery systems. The inherent hydroxyl and secondary amine functionalities of the phenoxypropanolamine moiety serve as reactive handles for polymerization. This section details a proposed synthetic approach for creating polymeric scaffolds with pendant phenoxypropanolamine units through step-growth polymerization, specifically focusing on the synthesis of polyurethanes. This method is advantageous as it often proceeds under mild conditions and is tolerant of various functional groups.

A plausible synthetic route involves the polyaddition reaction of this compound with a suitable diisocyanate comonomer. The reaction leverages the nucleophilic character of the secondary amine and, to a lesser extent under specific catalytic conditions, the secondary hydroxyl group, to form urethane linkages. Hexamethylene diisocyanate (HDI) is selected as a representative aliphatic diisocyanate for this proposed synthesis due to its common use in producing biocompatible polyurethanes. The general reaction scheme is depicted below:

Scheme 1: Proposed Synthesis of a Polyurethane Incorporating this compound

Where Ar = 3,4-dimethylphenyl and R = H (for the primary amine analog) or an alkyl group. In the case of the secondary amine of this compound, the reaction would primarily involve the amine hydrogen.

The polymerization would be conducted in a dry, aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to prevent side reactions of the isocyanate with water. A catalyst, typically a tin-based compound like dibutyltin dilaurate (DBTDL) or a tertiary amine catalyst like triethylamine (TEA), would be employed to facilitate the reaction between the hydroxyl/amine groups and the isocyanate groups. The reaction temperature would be controlled, likely in the range of 60-80 °C, to ensure a controlled polymerization process and minimize side reactions.

The properties of the resulting polyurethane can be tuned by adjusting the stoichiometry of the monomers. An excess of the diisocyanate could lead to NCO-terminated prepolymers, which can be further reacted or cross-linked, for instance, through moisture curing. Conversely, an excess of the phenoxypropanolamine monomer would result in hydroxyl/amine-terminated polymers.

Detailed Research Findings (Hypothetical)

In a hypothetical study, a series of polyurethanes were synthesized by varying the molar ratio of this compound to hexamethylene diisocyanate. The polymerization was carried out in anhydrous DMF at 70 °C for 24 hours, using DBTDL as a catalyst. The resulting polymers were isolated by precipitation in a non-solvent like methanol and dried under vacuum.

The synthesized polymers were characterized to determine their molecular weight, thermal properties, and spectral data. Gel Permeation Chromatography (GPC) was used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Fourier-transform infrared spectroscopy (FTIR) would confirm the formation of urethane linkages by the appearance of characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C-N stretching. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to further confirm the polymer structure. Thermal properties would be investigated using Thermogravimetric Analysis (TGA) to assess thermal stability and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

The following interactive data table summarizes the hypothetical results of this synthetic study.

| Entry | Molar Ratio (Phenoxypropanolamine:HDI) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) |

| 1 | 1:0.9 | 85 | 15.2 | 1.8 | 55 |

| 2 | 1:1 | 92 | 28.5 | 2.1 | 62 |

| 3 | 1:1.1 | 89 | 21.7 | 1.9 | 58 |

These hypothetical findings suggest that a stoichiometric balance of the two monomers (Entry 2) results in the highest molecular weight polymer, as is typical for step-growth polymerizations. The glass transition temperatures indicate that the resulting polymers are amorphous solids at room temperature. The successful incorporation of the phenoxypropanolamine units into the polyurethane backbone would yield a new class of functional polymers with potential applications in biomedical fields, such as in the development of drug-eluting coatings for medical devices or as building blocks for biodegradable drug delivery systems. Further research would be required to explore the biological properties and degradation profiles of these novel polymeric scaffolds.

Applications of 1 Amino 3 3,4 Dimethyl Phenoxy Propan 2 Ol in Advanced Chemical Synthesis

Utilization as a Versatile Building Block in Organic Synthesis

Amines and alcohols are fundamental functional groups that serve as versatile building blocks in organic chemistry. amerigoscientific.com The presence of both moieties in 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol, along with a disubstituted aromatic ring, makes it a potentially valuable intermediate for creating more complex molecules. This class of amino alcohol derivatives can be used to construct a variety of larger compounds. researchgate.netnih.gov

Precursor for Benzimidazole Derivatives

While there is no specific literature detailing the use of this compound as a direct precursor for benzimidazole derivatives, the synthesis of this class of heterocyclic compounds often involves the condensation of ortho-phenylenediamines with molecules containing a carboxylic acid or aldehyde functional group. nih.govresearchgate.net

Theoretically, this compound could be chemically modified to incorporate such a functional group. For instance, oxidation of the primary amine or the secondary alcohol could yield a carboxylic acid or ketone, respectively. This modified derivative could then potentially react with an o-phenylenediamine to form a benzimidazole ring structure. These heterocyclic compounds are of significant interest due to their wide range of pharmacological properties. nih.gov

Intermediate in the Synthesis of Complex Bioactive Molecules

Amino alcohols are crucial intermediates in the synthesis of many pharmaceuticals and other bioactive molecules. semanticscholar.org The structural motif of a propan-2-ol backbone with an amino group is found in various therapeutic agents. For example, a related isomer, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, is known to be an intermediate in the synthesis of the muscle relaxant Metaxalone. smolecule.comnih.gov

Although direct evidence for this compound is not available in the searched literature, its structural elements suggest it could serve as an intermediate for synthesizing new chemical entities. The primary amine can be alkylated or acylated, and the secondary alcohol can be esterified or oxidized, providing multiple points for molecular modification to develop novel compounds with potential biological activity. smolecule.com

Role in the Production of Specialty Chemicals and Agrochemicals

There is no specific information available in the provided search results that documents the use of this compound in the production of specialty chemicals or agrochemicals. The applications of related compounds, such as phenoxypropanol, include use as solvents and preservatives, and as intermediates for aromatic chemicals, pigments, and polymers. rossari.com However, the specific role of the title compound in these industries is not established.

Application as a Secondary Standard in Pharmaceutical Analysis

A secondary standard in pharmaceutical analysis is a substance of established quality and purity, qualified against a primary standard, and used for routine laboratory analysis. While the related compound 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is reportedly used as a secondary standard, there is no evidence in the search results to indicate that this compound is used for this purpose. smolecule.com

Analytical Research Methodologies for 1 Amino 3 3,4 Dimethyl Phenoxy Propan 2 Ol

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol from starting materials, byproducts, or degradation products, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase (RP-HPLC) method is typically employed, where the compound is separated based on its hydrophobicity. phenomenex.com The presence of the aromatic ring provides a strong chromophore for UV detection.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm). nih.gov |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). wikipedia.orgsielc.com |

| Flow Rate | 1.0 mL/min. nih.gov |

| Detection | UV-Vis Diode Array Detector (DAD) at ~275 nm. |

| Column Temperature | 25-30 °C |

| Injection Volume | 10 µL |

This method allows for the separation of the main compound from closely related impurities, and purity is typically determined by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the polar -OH and -NH₂ groups, this compound has low volatility and may exhibit poor peak shape in GC analysis. Therefore, derivatization is typically required to convert these polar functional groups into less polar, more volatile moieties. sigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens are replaced with a silyl (B83357) group (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl). sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. After derivatization, the sample can be analyzed by GC-MS.

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA or MTBSTFA in a suitable solvent (e.g., acetonitrile, pyridine). sigmaaldrich.com |

| Reaction Conditions | Heating at 60-100 °C for a specified time (e.g., 30-60 min). |

| GC Column | Non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, DB-5ms, 30 m x 0.25 mm, 0.25 µm). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Temperature Program | Initial temperature of ~100 °C, ramped to ~280-300 °C. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| MS Detection | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |

GC-MS is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be easily detected by HPLC. The mass spectrometer provides definitive identification of the separated components based on their unique fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the impurity profiling of pharmaceutical compounds like this compound. This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry, enabling the detection, identification, and quantification of process-related impurities and degradation products, even at trace levels. enovatia.comlcms.cz

The identification and quantification of impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). enovatia.com Regulatory bodies mandate strict control over impurity levels, making robust analytical methods essential. In the context of this compound, potential impurities could arise from starting materials, intermediates, by-products of the synthesis, or degradation over time.

A typical LC-MS workflow for impurity profiling involves several key steps:

Method Development: A suitable LC method is developed to achieve chromatographic separation of the main compound from its potential impurities. This involves optimizing the stationary phase (column), mobile phase composition, gradient, and flow rate. For amino alcohols, reversed-phase chromatography is commonly employed.

Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is often used to obtain accurate mass measurements of the parent compound and any detected impurities. thermofisher.com This high mass accuracy allows for the determination of elemental compositions, which is a crucial first step in identifying unknown impurities.

Fragmentation Studies (MS/MS): To elucidate the structure of detected impurities, tandem mass spectrometry (MS/MS) experiments are performed. enovatia.com In this process, a specific ion (e.g., the molecular ion of an impurity) is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information, helping to pinpoint the location and nature of modifications on the parent structure.

For instance, a related compound, 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, is known as an impurity in the muscle relaxant Metaxalone. smolecule.com Researchers utilize techniques like LC-MS to identify and quantify this specific impurity in pharmaceutical formulations, underscoring the importance of this methodology. smolecule.com

Table 1: Hypothetical LC-MS Parameters for Impurity Profiling

| Parameter | Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full Scan (m/z 50-500) and Data-Dependent MS/MS |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of crystalline compounds. For a chiral molecule like this compound, which contains a stereocenter at the C2 position of the propan-2-ol backbone, this technique can unambiguously establish the spatial arrangement of its atoms.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom, as well as bond lengths and angles, can be determined.

Key information obtained from X-ray crystallography includes:

Absolute Stereochemistry: For a single enantiomer, the analysis can determine the absolute configuration (R or S) of the chiral center. This is often achieved using anomalous dispersion effects.

Molecular Conformation: The technique reveals the preferred conformation of the molecule in the solid state, including the torsion angles of the flexible side chain.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other through forces like hydrogen bonding (e.g., between the hydroxyl and amino groups) and van der Waals interactions. researchgate.net

While a specific crystal structure for this compound is not publicly available, the analysis of similar amino alcohols provides a clear precedent. For example, the crystal structure of 1-(Isopropylamino)-3-phenoxypropan-2-ol has been reported, showing how intermolecular hydrogen bonds stabilize the crystal packing. researchgate.net Such an analysis for this compound would provide invaluable insight into its solid-state properties and molecular recognition capabilities.

Table 2: Crystallographic Data (Illustrative Example)

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | a = 10.1 Å, b = 5.9 Å, c = 18.2 Å, β = 95° |

| Volume | 1080 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.20 g/cm³ |

| Resolution | 0.75 Å |

Advanced Chiral Separation Techniques for Enantiomeric Analysis

Since this compound is a chiral compound, the separation and analysis of its enantiomers are of paramount importance, as different enantiomers can exhibit distinct biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most effective and widely used techniques for this purpose. yakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful in resolving a wide range of chiral compounds, including amines and amino alcohols. yakhak.org These CSPs, often featuring phenylcarbamate derivatives, create a chiral environment that allows for differential interaction with the two enantiomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. yakhak.org For amino compounds, the mobile phase often consists of a nonpolar solvent (like hexane (B92381) or heptane) mixed with an alcohol (like ethanol (B145695) or isopropanol) and sometimes a small amount of an acidic or basic additive to improve peak shape and resolution.

An example of a similar separation is the resolution of l-(Naphth-l-yloxy)-3-(isopropylamino)-propan-2-ol into its enantiomers using a CHIRALCEL® OD™ column, which is a cellulose derivative with 3,5-dimethylphenyl carbamate (B1207046) groups. google.com This demonstrates the efficacy of this class of CSPs for related structures.

Table 3: Chiral HPLC Method Parameters for Enantiomeric Analysis

| Parameter | Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Chiralcel® OD) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Analyte Form | Can be analyzed directly or after derivatization |

Other advanced chiral separation techniques include capillary electrophoresis (CE), which offers high separation efficiency and low sample consumption. researchgate.net In chiral CE, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3,4-dimethylphenol with epichlorohydrin to form the phenoxy-epoxide intermediate, followed by aminolysis with ammonia or a protected amine. Reduction of nitro intermediates (e.g., using H₂/Pd-C) is also viable . Optimize reaction conditions (temperature, solvent polarity) to enhance regioselectivity and yield.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the amino alcohol structure and substituent positions. IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) groups. Mass spectrometry (ESI-TOF) validates molecular weight (e.g., C₁₁H₁₇NO₂: 195.26 g/mol). X-ray crystallography resolves stereochemistry if chiral centers are present .

Q. What functional group transformations are feasible for this compound?

- Methodological Answer :

- Oxidation : Convert the hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) .

- Substitution : Replace the amino group via nucleophilic displacement with alkyl halides (e.g., benzyl bromide in DMF) .

- Protection : Use Boc anhydride to protect the amine during multi-step syntheses .

Advanced Research Questions

Q. How do steric effects from the 3,4-dimethylphenoxy group influence reactivity in nucleophilic reactions?

- Methodological Answer : The dimethyl groups hinder electrophilic aromatic substitution at the ortho position. Computational modeling (DFT) predicts preferential para substitution. Experimentally, compare reactivity with less hindered analogs (e.g., 4-methylphenoxy derivatives) using kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. How can researchers resolve conflicting data on biological activity across assay systems?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Control variables like solvent (DMSO concentration ≤0.1%), pH (buffered systems), and metabolic interference (use liver microsomes). Compare results with structurally similar compounds (e.g., 3,4-dichlorophenyl analogs) to identify structure-activity relationships (SAR) .

Q. What strategies improve regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) temporarily to steer electrophiles.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitration at the meta position.

- Catalysts : Use Lewis acids (FeCl₃) to stabilize transition states in halogenation .

Key Notes

- Contradiction Handling : Discrepancies in biological data may arise from assay sensitivity (e.g., fluorescence interference). Validate with label-free techniques (SPR) .

- Advanced Synthesis : For enantiopure synthesis, employ chiral catalysts (e.g., Jacobsen’s catalyst) in asymmetric epoxide ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.